Trospium

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Trospium chloride is a synthetic antimuscarinic agent primarily used to treat overactive bladder, characterized by symptoms such as urgency, frequency, and urge incontinence. It functions by blocking the action of acetylcholine on muscarinic receptors in the bladder, leading to relaxation of the bladder's smooth muscle and a reduction in involuntary contractions . Trospium was patented in 1966 and received approval for medical use in 1974 . It is marketed under various brand names, including Sanctura and Regurin .

- Formation of an intermediate: Reacting tropic acid with a suitable amine.

- Cyclization: This step involves creating the bicyclic structure that characterizes trospium.

- Quaternization: Introducing a quaternary ammonium group to enhance solubility and biological activity.

The specific details of these reactions can vary based on the chosen synthetic route but generally follow these principles to yield the active compound .

Trospium chloride acts as a muscarinic antagonist, displaying a higher affinity for muscarinic receptors compared to nicotinic receptors at therapeutic concentrations. This selectivity contributes to its therapeutic effects while minimizing side effects associated with nicotinic receptor inhibition . The drug's action results in reduced bladder tonus and improved control over urination, making it effective for individuals suffering from overactive bladder syndrome .

Trospium chloride is primarily indicated for:

- Overactive bladder syndrome: Reducing symptoms such as urgency and frequency.

- Urge urinary incontinence: Helping patients manage involuntary leakage of urine.

Additionally, it may be used off-label for other conditions where anticholinergic properties are beneficial .

Trospium chloride has potential interactions with other medications that are eliminated via active tubular secretion, such as procainamide and morphine. Co-administration may lead to increased serum concentrations of either trospium or the co-administered drug due to competition for elimination pathways . Furthermore, it is advised to monitor patients closely when trospium is used alongside other anticholinergic agents or medications that could exacerbate its side effects .

Trospium chloride shares pharmacological properties with several other antimuscarinic agents used for similar indications. Here’s a comparison highlighting its uniqueness:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Oxybutynin | Muscarinic antagonist | Available in transdermal patch form |

| Solifenacin | Selective M3 receptor antagonist | Longer half-life; fewer side effects |

| Darifenacin | Selective M3 receptor antagonist | Highly selective for M3 receptors; minimal CNS penetration |

| Fesoterodine | Prodrug converted to active metabolite | Dual action on M2 and M3 receptors |

Trospium's unique characteristic lies in its peripherally selective action with minimal central nervous system penetration due to its quaternary ammonium structure, which limits its ability to cross the blood-brain barrier . This property reduces the risk of central-side effects commonly associated with other antimuscarinics.

Synthesis and Early Development

Trospium was first synthesized in the 1960s by scientists at Dr. Robert Pfleger Chemische Fabrik GmbH, including Heinz Bertholdt, Robert Pfleger, and Wolfram Schulz. The compound was patented in 1966 (US Patent No. 3,480,626) and subsequently published in literature in 1967. Its initial development focused on antispasmodic properties, leveraging its quaternary ammonium structure to target peripheral muscarinic receptors.

Regulatory Milestones

| Year | Event | Details |

|---|---|---|

| 1974 | First Medical Approval | Approved in Germany for urinary disorders |

| 1999 | European Expansion | Madaus AG launched Regurin 20 mg tablets |

| 2004 | US FDA Approval | Marketed as Sanctura by Indevus Pharmaceuticals |

| 2007 | Extended-Release Formulation | Sanctura XR approved for once-daily dosing |

| 2012 | Generic Availability | First generic extended-release formulation approved in the US |

Corporate Timeline

Trospium’s commercial trajectory involved strategic partnerships:

- 1999: Madaus licensed US rights to Interneuron (later Indevus).

- 2004: Indevus partnered with Pliva’s subsidiary Odyssey Pharmaceuticals for marketing.

- 2007: Allergan acquired Esprit Pharma, gaining full control of Sanctura XR.

Classification as a Quaternary Ammonium Compound

Structural Characteristics

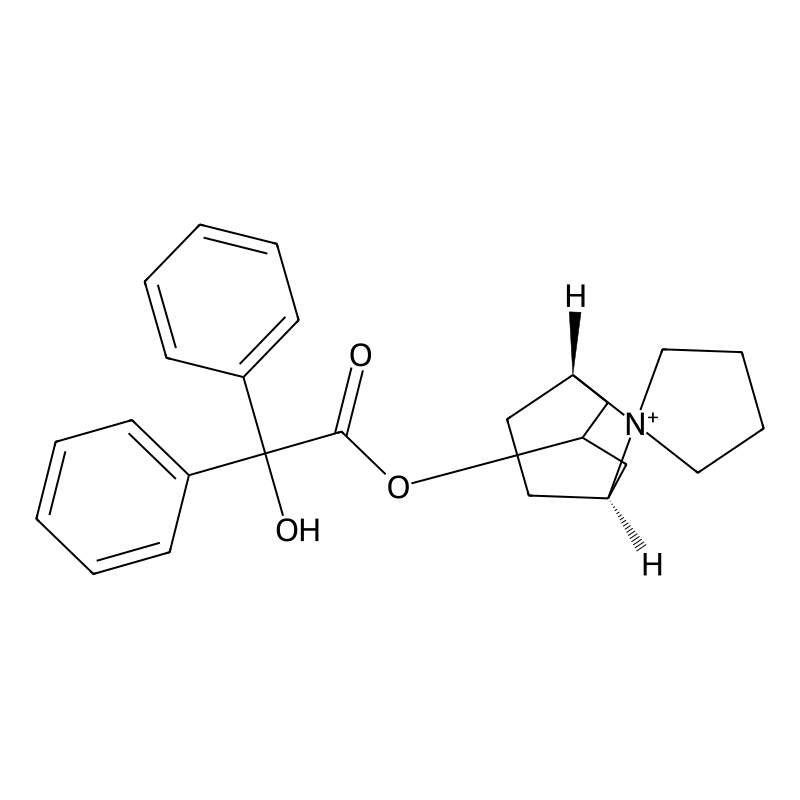

Trospium’s chemical structure includes a spirocyclic nortropane core (bicyclo[3.2.1]octane) linked to a pyrrolidinium ring, with a quaternary ammonium group at its center. The ester functional group (2-hydroxy-2,2-diphenylacetate) enhances peripheral selectivity.

Key Features of Quaternary Ammonium Compounds (Quats):

Pharmacokinetic Implications

The quaternary ammonium group in Trospium confers poor lipophilicity, limiting its ability to cross biological membranes. This peripheral selectivity minimizes central nervous system effects compared to non-quaternary antimuscarinics like oxybutynin.

Significance in Chemical Research

Pharmacological Mechanism and Selectivity

Trospium exhibits high affinity for all five muscarinic receptor subtypes (M1–M5), with Ki values ranging from 1.0–6.0 nM. Its peripheral restriction enables targeted action on bladder smooth muscle while avoiding systemic side effects.

Muscarinic Receptor Binding Affinities (Human):

| Receptor | Ki (nM) |

|---|---|

| M1 | 3.5 |

| M2 | 1.1 |

| M3 | 1.0 |

| M4 | 1.4 |

| M5 | 6.0 |

Novel Applications and Prodrug Development

Recent research has explored Trospium in combination therapies:

- Schizophrenia Treatment: Terran Biosciences developed KarXT, pairing Trospium with xanomeline (a muscarinic agonist). This combination leverages Trospium’s peripheral blockade to mitigate gastrointestinal side effects of xanomeline, enabling central M1/M4 receptor modulation for antipsychotic efficacy.

- Prodrug Strategies: Prodrug derivatives of Trospium (e.g., TerXT) aim to optimize bioavailability and achieve once-daily or long-acting formulations, addressing limitations of the original compound’s low oral absorption (<10%).

Role in Drug Design Paradigms

Trospium serves as a model for designing peripherally restricted drugs. Its quaternary ammonium group has inspired modifications in other compounds to balance efficacy and safety. For example:

- COPD Therapies: Early clinical trials investigated Trospium’s potential in chronic obstructive pulmonary disease, though development stalled.

- Spirocyclic Chemistry: The nortropane spirocycle has been studied in synthetic organic chemistry for constructing bioactive molecules with defined stereochemistry.

Quaternary Ammonium Center

Trospium chloride is fundamentally characterized as a quaternary ammonium compound with a positively charged nitrogen center [7] [10] [11] [12]. This quaternary ammonium structure forms the central hub of the molecule, adopting a tetrahedral geometry around the nitrogen atom [13] [14]. The positive charge is permanently localized on the nitrogen atom, which distinguishes trospium from tertiary amine-based anticholinergic agents [10] [11].

The quaternary ammonium center is responsible for several critical pharmacological properties of trospium. This ionic nature renders the molecule highly hydrophilic and prevents significant penetration across the blood-brain barrier [11] [15] [16]. The tetrahedral arrangement around the nitrogen center contributes to the overall three-dimensional architecture of the molecule and plays a crucial role in its binding interactions with muscarinic receptors [13] [15].

Bicyclic Core Configuration

The core structural framework of trospium consists of an 8-azoniabicyclo[3.2.1]octane system, which represents a rigid bicyclic structure [1] [6] [7] [13]. This bicyclic arrangement creates a constrained molecular framework that significantly influences the compound's conformational properties and biological activity [13] [17]. The bicyclic core adopts a bridged configuration where the nitrogen atom serves as a bridgehead, connecting two ring systems in a rigid spatial arrangement [7] [13].

The 8-azoniabicyclo[3.2.1]octane core is derived from the nortropane alkaloid family, sharing structural similarities with naturally occurring tropane alkaloids but modified to include the quaternary ammonium functionality [18]. This bicyclic framework provides the molecule with a well-defined three-dimensional shape that is essential for selective receptor binding [13] [11].

Spiro[8-azoniabicyclo[3.2.1]octane-8,1'-pyrrolidinium] System

The complete quaternary ammonium system in trospium is described as spiro[8-azoniabicyclo[3.2.1]octane-8,1'-pyrrolidinium], indicating a spiro connection between the bicyclic core and an additional pyrrolidinium ring [1] [6] [7] [13]. The spiro junction occurs at the nitrogen center, where the 8-azoniabicyclo[3.2.1]octane system and the pyrrolidinium ring share the same nitrogen atom as their point of connection [19].

This spiro arrangement creates a complex three-dimensional architecture that extends the molecular framework beyond the basic bicyclic core [19]. The pyrrolidinium component adds additional steric bulk around the quaternary nitrogen center and contributes to the overall conformational rigidity of the molecule [20] [21]. The spiro system designation follows IUPAC nomenclature conventions for describing molecules where two ring systems share a single common atom [19].

Hydroxydiphenylacetyl Ester Moiety

Attached to the bicyclic quaternary ammonium core is a hydroxydiphenylacetyl ester group, which represents the largest and most structurally complex substituent on the molecule [1] [22] [6] [7]. This ester moiety consists of a central carbon bearing two phenyl rings and a hydroxyl group, forming what is chemically known as benzilic acid derivative [6] [23]. The ester linkage connects this bulky substituent to position 3 of the bicyclic core structure [7] [13].

The hydroxydiphenylacetyl group contributes significantly to the molecular size and lipophilicity of trospium [8] [9]. The presence of two phenyl rings creates substantial steric bulk that influences both the molecule's conformational preferences and its interactions with biological targets [13] [24]. The tertiary alcohol center within this group (bearing the hydroxyl functionality) represents an additional site of potential hydrogen bonding interactions [22] [16].

Stereochemical Configuration and Isomerism

Trospium contains three stereogenic centers within its molecular structure, specifically located at the C1, C3, and C5 positions of the bicyclic core [25] [26] [27]. These chiral centers give rise to the possibility of multiple stereoisomers, though trospium exists as a single, defined stereoisomeric form in pharmaceutical preparations [26] [27].

Three-Dimensional Structure Analysis

The three-dimensional architecture of trospium is characterized by a complex, multi-ring system that creates a well-defined spatial arrangement [30] [31] [32] [33]. X-ray crystallographic studies have revealed that trospium adopts a relatively rigid conformation due to the constraints imposed by the bicyclic core and spiro ring system [32] [33] [34]. The molecule exhibits limited conformational flexibility, with the major degrees of freedom restricted to rotation around single bonds within the hydroxydiphenylacetyl ester substituent [35] [36].

Crystal structure analysis has identified multiple polymorphic forms of trospium chloride, designated as Form I and Form II [32] [33] [37]. Form I crystallizes in the non-centrosymmetric space group P2₁ with unit cell parameters a = 9.1551 Å, b = 10.9184 Å, c = 11.0126 Å, β = 101.042°, and V = 1080.4 ų [33] [37]. Form II adopts the higher symmetry space group P2₁/c with parameters a = 10.9483 Å, b = 10.9241 Å, c = 18.0149 Å, β = 100.685°, and V = 2117.23 ų [33] [37].

The polymorphic behavior of trospium chloride represents an unusual example of disorder-based polymorphism, where the two forms exhibit significant pseudosymmetrical disorder that makes them difficult to distinguish using conventional powder X-ray diffraction methods [32] [37]. Both polymorphs display similar molecular packing arrangements but differ in their crystallographic symmetry and long-range order [32] [33].

Additional crystalline forms include various solvates, notably methanol, acetonitrile, propionitrile, N,N-dimethylformamide, and nitromethane solvates, as well as dihydrate and sesquihydrate forms [36]. These solvated forms generally crystallize in the monoclinic space group P2₁/c and provide insights into the molecule's ability to form hydrogen bonding networks with solvent molecules [34] [36] [38].

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

FDA Label

Livertox Summary

Drug Classes

Pharmacology

ATC Code

G04 - Urologicals

G04B - Urologicals

G04BD - Drugs for urinary frequency and incontinence

G04BD09 - Trospium

Mechanism of Action

Other CAS

Wikipedia

[(1S,5R)-spiro[8-azoniabicyclo[3.2.1]octane-8,1'-azolidin-1-ium]-3-yl] 2-hydroxy-2,2-diphenylacetate

Biological Half Life

Dates

2: Geller EJ, Dumond JB, Bowling JM, Khandelwal CM, Wu JM, Busby-Whitehead J, Kaufer DI. Effect of Trospium Chloride on Cognitive Function in Women Aged 50 and Older: A Randomized Trial. Female Pelvic Med Reconstr Surg. 2017 Mar/Apr;23(2):118-123. doi: 10.1097/SPV.0000000000000374. PubMed PMID: 28067745.

3: Abdelhamid MH, Zayed AS, Ghoneima WE, Elmarakbi AA, El Sheemy MS, Aref A, Abdelbary A, Nour HH. Randomized, double-blind, placebo-controlled trial to compare solifenacin versus trospium chloride in the relief of double-J stent-related symptoms. World J Urol. 2017 Aug;35(8):1261-1268. doi: 10.1007/s00345-016-1988-y. Epub 2017 Jan 3. PubMed PMID: 28050642.

4: Tadken T, Weiss M, Modess C, Wegner D, Roustom T, Neumeister C, Schwantes U, Schulz HU, Weitschies W, Siegmund W. Trospium chloride is absorbed from two intestinal "absorption windows" with different permeability in healthy subjects. Int J Pharm. 2016 Dec 30;515(1-2):367-373. doi: 10.1016/j.ijpharm.2016.10.030. Epub 2016 Oct 17. PubMed PMID: 27765726.

5: Madersbacher H, Rovner E. Trospium chloride: the European experience. Expert Opin Pharmacother. 2006 Jul;7(10):1373-80. Review. PubMed PMID: 16805722.

6: Rovner ES. Trospium chloride in the management of overactive bladder. Drugs. 2004;64(21):2433-46. Review. PubMed PMID: 15482001.

7: Notz HJ, Hautumm B, Werdier D, Groves R, Odenthal KP. [Trospium chloride once daily for overactive bladder syndrome: results of a multicenter observational study]. Urologe A. 2013 Jan;52(1):65-70. doi: 10.1007/s00120-012-2989-0. German. PubMed PMID: 23052979.

8: Zinner NR. Trospium chloride: an anticholinergic quaternary ammonium compound for the treatment of overactive bladder. Expert Opin Pharmacother. 2005 Jul;6(8):1409-20. Review. PubMed PMID: 16013990.

9: Yan M, Xue P, Wang K, Gao G, Zhang W, Sun F. Does combination therapy with tamsulosin and trospium chloride improve lower urinary tract symptoms after SEEDS brachytherapy for prostate cancer compared with tamsulosin alone? : A prospective, randomized, controlled trial. Strahlenther Onkol. 2017 Sep;193(9):714-721. doi: 10.1007/s00066-017-1162-5. Epub 2017 Jun 13. PubMed PMID: 28612083.

10: Staskin DR. Trospium chloride: Distinct among other anticholinergic agents available for the treatment of overactive bladder. Urol Clin North Am. 2006 Nov;33(4):465-73, viii. Review. PubMed PMID: 17011382.

11: Biastre K, Burnakis T. Trospium chloride treatment of overactive bladder. Ann Pharmacother. 2009 Feb;43(2):283-95. doi: 10.1345/aph.1L160. Epub 2009 Feb 3. Review. PubMed PMID: 19193592.

12: Doroshyenko O, Jetter A, Odenthal KP, Fuhr U. Clinical pharmacokinetics of trospium chloride. Clin Pharmacokinet. 2005;44(7):701-20. Review. PubMed PMID: 15966754.

13: Kranz J, Petzinger E, Geyer J. Brain penetration of the OAB drug trospium chloride is not increased in aged mice. World J Urol. 2013 Feb;31(1):219-24. doi: 10.1007/s00345-011-0803-z. Epub 2011 Nov 27. PubMed PMID: 22120415; PubMed Central PMCID: PMC3557395.

14: Murgas S, Adolf D. Evaluation of real-world persistence of propiverine and trospium chloride in treatment of overactive bladder in Germany. Res Rep Urol. 2019 Jan 17;11:9-13. doi: 10.2147/RRU.S185278. eCollection 2019. PubMed PMID: 30697533; PubMed Central PMCID: PMC6342142.

15: Karaman A, Samdancı E, Sayın S, Karabulut I, Fadıllıoglu E. Effects of tolterodine and trospium chloride on renal damage induced by partial upper urinary tract obstruction. Urology. 2013 Jul;82(1):194-200. doi: 10.1016/j.urology.2013.01.030. Epub 2013 Feb 28. PubMed PMID: 23453648.

16: Guay DR. Trospium chloride: an update on a quaternary anticholinergic for treatment of urge urinary incontinence. Ther Clin Risk Manag. 2005 Jun;1(2):157-67. PubMed PMID: 18360555; PubMed Central PMCID: PMC1661617.

17: Oefelein MG, Tong W, Kerr S, Bhasi K, Patel RK, Yu D. Effect of concomitant administration of trospium chloride extended release on the steady-state pharmacokinetics of metformin in healthy adults. Clin Drug Investig. 2013 Feb;33(2):123-31. doi: 10.1007/s40261-012-0049-6. PubMed PMID: 23325481; PubMed Central PMCID: PMC3561611.

18: Abulseoud A, Moussa A, Abdelfattah G, Ibrahim I, Saba E, Hassouna M. Transcutaneous posterior tibial nerve electrostimulation with low dose trospium chloride: Could it be used as a second line treatment of overactive bladder in females. Neurourol Urodyn. 2018 Feb;37(2):842-848. doi: 10.1002/nau.23361. Epub 2017 Aug 9. PubMed PMID: 28792105.

19: Singh-Franco D, Machado C, Tuteja S, Zapantis A. Trospium chloride for the treatment of overactive bladder with urge incontinence. Clin Ther. 2005 May;27(5):511-30. Review. PubMed PMID: 15978301.

20: Silver N, Sandage B, Sabounjian L, Schwiderski U, Shipley J, Harnett M. Pharmacokinetics of once-daily trospium chloride 60 mg extended release and twice-daily trospium chloride 20 mg in healthy adults. J Clin Pharmacol. 2010 Feb;50(2):143-50. doi: 10.1177/0091270009345498. Epub 2009 Nov 30. PubMed PMID: 19948948.